5-Chloro-4-(trifluoromethyl)nicotinic acid
Overview
Description
5-Chloro-4-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H3ClF3NO2. It is a derivative of nicotinic acid, featuring a chlorine atom and a trifluoromethyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(trifluoromethyl)nicotinic acid typically involves the introduction of the chlorine and trifluoromethyl groups onto the nicotinic acid framework. One common method involves the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as starting materials. The process includes acylation, cyclization, and hydrolysis steps . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for high yield and purity. The use of inexpensive and readily available raw materials, along with efficient separation and purification steps, makes the process suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Chloro-4-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-4-(trifluoromethyl)nicotinic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)nicotinic acid: Similar structure but lacks the chlorine atom.
2-Chloro-5-(trifluoromethyl)nicotinic acid: Chlorine and trifluoromethyl groups are positioned differently on the pyridine ring.
2-Chloro-4-(trifluoromethyl)pyridine: Similar functional groups but different core structure.
Uniqueness
5-Chloro-4-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the nicotinic acid framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-2-12-1-3(6(13)14)5(4)7(9,10)11/h1-2H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJPVCHVTGJIJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501211435 | |
Record name | 5-Chloro-4-(trifluoromethyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501211435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796090-28-3 | |
Record name | 5-Chloro-4-(trifluoromethyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=796090-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-(trifluoromethyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501211435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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